molecular formula C19H14F4 B12533328 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene CAS No. 797048-18-1

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene

Cat. No.: B12533328
CAS No.: 797048-18-1
M. Wt: 318.3 g/mol
InChI Key: XQZWFACVKHFUHF-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the ethynyl and fluorine groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene is unique due to the presence of multiple fluorine atoms and the ethynyl group, which confer distinct chemical properties such as increased stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

CAS No.

797048-18-1

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluoro-5-pent-3-enylbenzene

InChI

InChI=1S/C19H14F4/c1-2-3-4-5-14-11-17(21)15(18(22)12-14)8-6-13-7-9-16(20)19(23)10-13/h2-3,7,9-12H,4-5H2,1H3

InChI Key

XQZWFACVKHFUHF-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

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